molecular formula C8H6FIO B1440333 2'-Fluoro-5'-iodoacetophenone CAS No. 1159512-66-9

2'-Fluoro-5'-iodoacetophenone

Cat. No.: B1440333
CAS No.: 1159512-66-9
M. Wt: 264.03 g/mol
InChI Key: PAAFYGBEQFBNDA-UHFFFAOYSA-N
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Description

2’-Fluoro-5’-iodoacetophenone is an organic compound with the molecular formula C8H6FIO. It is a derivative of acetophenone, where the phenyl ring is substituted with a fluorine atom at the 2’ position and an iodine atom at the 5’ position. This compound is used in various scientific research applications due to its unique chemical properties .

Mechanism of Action

Target of Action

This compound is a halogenated aromatic ketone , and such compounds are often involved in various chemical reactions and biological processes.

Mode of Action

The mode of action of 2’-Fluoro-5’-iodoacetophenone is not explicitly mentioned in the available resources. As a halogenated aromatic ketone, it might participate in various chemical reactions. For instance, benzylic halides typically react via an SN1 pathway, via the resonance-stabilized carbocation . .

Biochemical Analysis

Biochemical Properties

2’-Fluoro-5’-iodoacetophenone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The compound’s interactions are primarily characterized by its ability to form covalent bonds with nucleophilic sites on proteins and enzymes, thereby modifying their activity. For instance, 2’-Fluoro-5’-iodoacetophenone can act as an inhibitor for certain enzymes by binding to their active sites, thus preventing substrate access and subsequent catalytic activity .

Cellular Effects

The effects of 2’-Fluoro-5’-iodoacetophenone on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been observed to alter the phosphorylation status of key signaling proteins, thereby affecting downstream signaling cascades. Additionally, 2’-Fluoro-5’-iodoacetophenone can impact gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes .

Molecular Mechanism

At the molecular level, 2’-Fluoro-5’-iodoacetophenone exerts its effects through several mechanisms. It binds to specific biomolecules, including enzymes and proteins, through covalent interactions. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. For example, 2’-Fluoro-5’-iodoacetophenone can inhibit enzymes by forming a covalent bond with the active site, thereby blocking substrate access. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2’-Fluoro-5’-iodoacetophenone can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2’-Fluoro-5’-iodoacetophenone is relatively stable under ambient conditions, but its activity can diminish over time due to gradual degradation. Long-term exposure to the compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 2’-Fluoro-5’-iodoacetophenone vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. Additionally, high doses of 2’-Fluoro-5’-iodoacetophenone can result in toxic or adverse effects, including cellular damage and disruption of normal metabolic processes .

Metabolic Pathways

2’-Fluoro-5’-iodoacetophenone is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound can be metabolized through enzymatic reactions, leading to the formation of intermediate metabolites. These metabolites can further participate in biochemical reactions, contributing to the overall metabolic activity of the cell .

Transport and Distribution

The transport and distribution of 2’-Fluoro-5’-iodoacetophenone within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cellular membranes, allowing it to reach its target sites within the cell. Additionally, binding proteins can facilitate the localization and accumulation of 2’-Fluoro-5’-iodoacetophenone in specific cellular compartments, enhancing its biochemical activity .

Subcellular Localization

The subcellular localization of 2’-Fluoro-5’-iodoacetophenone is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, 2’-Fluoro-5’-iodoacetophenone may be localized to the nucleus, where it can interact with transcription factors and other regulatory proteins to influence gene expression. Alternatively, it may be targeted to the mitochondria, affecting cellular metabolism and energy production .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Fluoro-5’-iodoacetophenone typically involves the halogenation of acetophenone derivatives. One common method includes the use of fluorobenzoyl chloride and iodine in the presence of a catalyst. The reaction conditions often involve refluxing the mixture in an appropriate solvent such as methyl tertiary butyl ether .

Industrial Production Methods

Industrial production methods for 2’-Fluoro-5’-iodoacetophenone are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves the use of large reaction vessels and continuous stirring to ensure uniformity. The reaction is monitored closely to maintain the desired temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions

2’-Fluoro-5’-iodoacetophenone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted acetophenones, while oxidation and reduction reactions produce carboxylic acids and alcohols, respectively .

Scientific Research Applications

2’-Fluoro-5’-iodoacetophenone is used in diverse scientific research fields, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2’-Fluoro-5’-iodoacetophenone is unique due to the presence of both fluorine and iodine atoms, which confer distinct reactivity and interaction profiles. This dual substitution enhances its utility in various chemical reactions and research applications .

Properties

IUPAC Name

1-(2-fluoro-5-iodophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FIO/c1-5(11)7-4-6(10)2-3-8(7)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAAFYGBEQFBNDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)I)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FIO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701298716
Record name 1-(2-Fluoro-5-iodophenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701298716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159512-66-9
Record name 1-(2-Fluoro-5-iodophenyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1159512-66-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Fluoro-5-iodophenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701298716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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